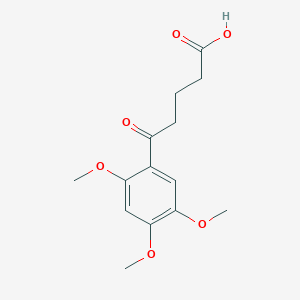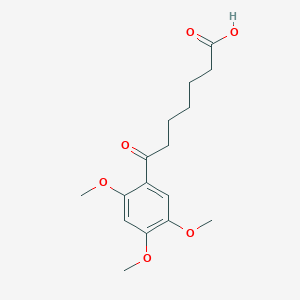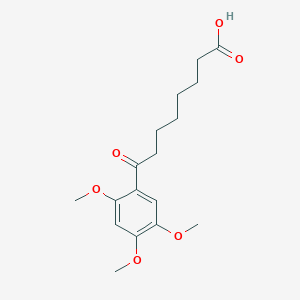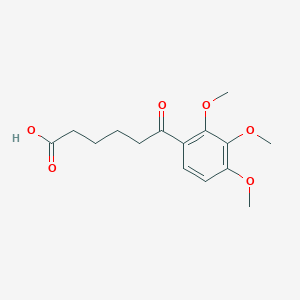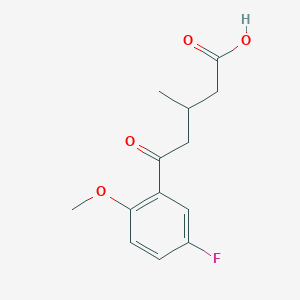
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-methoxyphenylboronic acid is a laboratory chemical with the molecular formula C7H8BFO3 . It is used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methoxyphenylboronic acid is represented by the SMILES stringB(C1=C(C=CC(=C1)F)OC)(O)O . The InChI representation is InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 . Chemical Reactions Analysis
This compound is a reactant in various chemical reactions. For instance, it’s used in the monoarylation of dibromoarenes catalyzed by palladium-phosphine in the presence of potassium carbonate .Physical And Chemical Properties Analysis
The molecular weight of 5-Fluoro-2-methoxyphenylboronic acid is 169.95 g/mol . It’s a solid at room temperature .科学的研究の応用
Synthesis and Radioligand Development
A study by Vos and Slegers (1994) discusses the synthesis of a compound closely related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid. This compound was developed as a potential radioligand for the GABA receptor in the brain. The synthesis involved O-methylation and a Schiff reaction, indicating its potential application in radiopharmaceuticals (Vos & Slegers, 1994).
Chemical Synthesis and Reactions
Pimenova et al. (2003) explored the synthesis and reactions of a derivative of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid. The study focused on reactions with aniline and o-phenylenediamine, highlighting the compound's versatility in organic synthesis (Pimenova et al., 2003).
Intermediate in Herbicide Synthesis
Zhou Yu (2002) investigated the synthesis of a related compound as an intermediate in herbicide production. This study illustrates the potential agricultural applications of derivatives of 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid (Zhou Yu, 2002).
Potential in Nonsteroidal Anti-inflammatory Drugs
Tamura et al. (1981) synthesized derivatives of this compound for potential use in nonsteroidal anti-inflammatory drugs. Their research demonstrates the compound's relevance in medicinal chemistry (Tamura et al., 1981).
Alzheimer's Disease Research
Kepe et al. (2006) used a similar compound for imaging serotonin 1A receptors in Alzheimer's disease patients. This study highlights its potential application in neuroscience and Alzheimer's research (Kepe et al., 2006).
Metabolic and Endocrine Studies
Whitehead et al. (2021) identified a derivative as a metabolite in brown and beige adipose tissue, indicating its role in metabolic and endocrine studies (Whitehead et al., 2021).
Fluorescence Studies
Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives related to 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid, suggesting its utility in fluorescence studies and chemical analysis (Geethanjali et al., 2015).
Safety And Hazards
特性
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-8(6-13(16)17)5-11(15)10-7-9(14)3-4-12(10)18-2/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTSFUPKZCZJHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=C(C=CC(=C1)F)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209714 |
Source


|
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
951885-39-5 |
Source


|
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxy-β-methyl-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001209714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

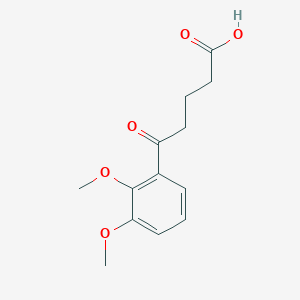
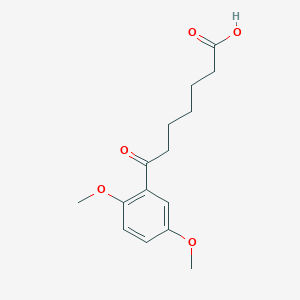
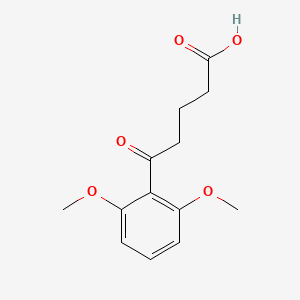
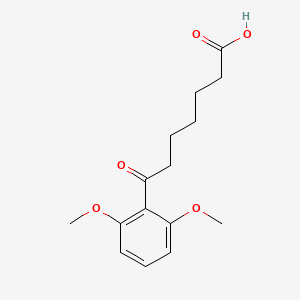
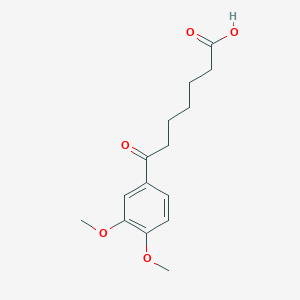
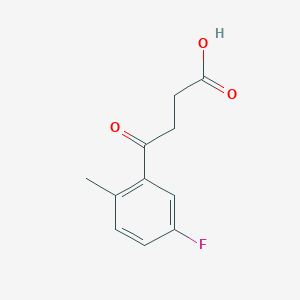
![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)
![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)
![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)

